molecular formula C12H24O2 B1591742 Dodecanoic-12,12,12-D3 acid CAS No. 79050-22-9

Dodecanoic-12,12,12-D3 acid

Cat. No. B1591742
CAS RN: 79050-22-9
M. Wt: 203.34 g/mol
InChI Key: POULHZVOKOAJMA-FIBGUPNXSA-N
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Description

Dodecanoic-12,12,12-D3 acid (C12D3) is a synthetic fatty acid that has been used as a tool in scientific research for a variety of applications. It is a saturated fatty acid with a molecular weight of 216.35 g/mol and a melting point of −31.5 °C. C12D3 has a unique structure that makes it especially useful for studying the effects of fatty acids on biological systems. We will also discuss potential future directions for research.

Scientific Research Applications

Thermal Energy Storage

Dodecanoic acid has been studied for its potential use in latent heat energy storage, particularly in solar thermal applications. Its melting transition is a key focus, highlighting its potential as a phase-change material for storing thermal energy (Desgrosseilliers et al., 2013).

Biotransformation in Chemical Industry

Dodecanoic acid is explored as a precursor for producing polyamide nylon-6,12 in the chemical industry. The study emphasizes the use of Candida tropicalis for converting petrochemical-based n-dodecanes to dicarboxylic acids, highlighting the growing demand for green chemicals and renewable products (Funk et al., 2017).

Enzymatic Production of Dicarboxylic Acids

A multi-enzyme cascade reaction for producing α,ω-dicarboxylic acids from corresponding ω-hydroxy fatty acid is optimized, using dodecanoic acid as a base. This method is significant for industries requiring raw materials like dodecanedioic acid for various applications such as plasticizers and adhesives (Lim et al., 2021).

properties

IUPAC Name

12,12,12-trideuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583851
Record name (12,12,12-~2~H_3_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12,12,12-Trideuteriododecanoic acid

CAS RN

79050-22-9
Record name (12,12,12-~2~H_3_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
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Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Abdel-Mawgoud, F Lépine, E Déziel - Chemistry & biology, 2014 - cell.com
Rhamnolipids are multipurpose surface-active molecules produced by the bacterium Pseudomonas aeruginosa from L-rhamnose and R-3-hydroxyalkanoate (C 10±2 ) precursors. R-3-…
Number of citations: 107 www.cell.com
Q Li, J Zhou, D Zhang, X Zhang, Z Xu… - Frontiers in …, 2020 - frontiersin.org
Glucocorticoids (GCs) are commonly used to treat systemic lupus erythematosus (SLE). Unfortunately, excessive GCs can induce many side effects associated with disordered fatty acid …
Number of citations: 8 www.frontiersin.org

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